tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Analytical Chemistry Quality Control Pharmaceutical Impurity

tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS not yet publicly assigned; Sigma-Aldrich product code ENAH97BD0755) is a bifunctional synthetic intermediate comprising a Boc-protected piperidine ring linked through a methylene spacer to a 4-iodopyrazole moiety. The molecule serves a dual role in pharmaceutical R&D: as a versatile iodo-heterocycle building block for palladium-catalyzed cross-coupling chemistries, and as a characterized Crizotinib-related impurity (Impurity essential for analytical method development and regulatory quality control.

Molecular Formula C14H22IN3O2
Molecular Weight 391.25 g/mol
Cat. No. B13490867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
Molecular FormulaC14H22IN3O2
Molecular Weight391.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)I
InChIInChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9H2,1-3H3
InChIKeyREFVNPHGSWDDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: A Structurally Distinct Iodopyrazole-Piperidine Building Block for Drug Discovery and Crizotinib Impurity Control


tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS not yet publicly assigned; Sigma-Aldrich product code ENAH97BD0755) is a bifunctional synthetic intermediate comprising a Boc-protected piperidine ring linked through a methylene spacer to a 4-iodopyrazole moiety . The molecule serves a dual role in pharmaceutical R&D: as a versatile iodo-heterocycle building block for palladium-catalyzed cross-coupling chemistries, and as a characterized Crizotinib-related impurity (Impurity 16) essential for analytical method development and regulatory quality control [1]. Unlike its direct N-aryl analog tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0), the methylene spacer in the target compound introduces conformational flexibility and altered electronic character at the piperidine nitrogen, which can influence both reactivity and biological target engagement .

Why Generic Substitution Fails for tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: Key Structural and Performance Differentiators


Substituting this compound with a seemingly analogous iodopyrazole-piperidine building block is not a straightforward procurement decision. The methylene spacer fundamentally alters the geometry and basicity of the piperidine nitrogen relative to direct N-aryl analogs (e.g., CAS 877399-73-0), which can lead to divergent outcomes in metal-catalyzed cross-couplings and receptor-binding assays [1]. Furthermore, the specific halogen identity and position dictate cross-coupling efficiency: while bromo analogs (e.g., CAS 877399-50-3) may exhibit superior performance in certain Suzuki-Miyaura reactions due to reduced dehalogenation side-products, the iodo derivative remains preferred for Sonogashira, Ullmann, or other Pd-catalyzed transformations requiring higher oxidative addition rates [2]. Additionally, as a designated Crizotinib impurity (Impurity 16), this compound is an irreplaceable analytical reference standard—no other halogenated or isosteric analog can serve as a surrogate for regulatory impurity profiling .

Quantitative Evidence Guide for tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate


Purity Specification: 95% Base Purity with Vendor Certification

The target compound is listed at a minimum purity of 95% as determined by the supplier's analytical methods (Sigma-Aldrich ENAH97BD0755) . In contrast, the structurally related Crizotinib intermediate impurity 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS 1229457-94-6) is commercially available at ≥97% purity, and the bromo analog tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) is offered at ≥99% purity (GC) . The lower purity threshold of the target compound must be accounted for in procurement planning, particularly when ≥98% purity is required for analytical standard applications.

Analytical Chemistry Quality Control Pharmaceutical Impurity

Methylene Spacer Confers Structural Distinction from Direct N-Aryl Crizotinib Intermediates

The target compound possesses a methylene (-CH2-) spacer between the piperidine ring and the pyrazole N-1, as confirmed by the IUPAC InChI string from Sigma-Aldrich: 1S/C14H22IN3O2 . Its direct N-aryl analog, tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0, InChI: 1S/C13H20IN3O2), lacks this spacer, resulting in a shorter, more rigid scaffold [1]. This structural difference alters the calculated pKa of the piperidine nitrogen (predicted pKa ~8.5 for the methylene-spaced variant vs. ~7.8 for the direct N-aryl analog) and impacts the spatial orientation of the iodo-pyrazole group, which can influence target binding and reaction kinetics in palladium-catalyzed transformations .

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Iodo Substituent Enables Versatile Cross-Coupling but Trails Bromo in Suzuki-Miyaura Efficiency

The 4-iodo group on the pyrazole ring is a competent leaving group for Pd-catalyzed cross-couplings. However, direct comparative studies on halogenated aminopyrazoles by Jedinák et al. (2017) demonstrated that bromo and chloro derivatives superior to iodo in Suzuki-Miyaura couplings, as the iodo substrates exhibited a higher propensity for detrimental dehalogenation side reactions, resulting in lower isolated yields (typically 60–75% for iodo vs. 80–95% for bromo in model arylations) [1]. Despite this, the iodo group remains irreplaceable for Sonogashira alkynylation and certain C-N bond formations where the higher oxidative addition rate of C-I bonds is advantageous [2].

Synthetic Chemistry Cross-Coupling Halogen Reactivity

Regulatory Role as Crizotinib Impurity 16: Irreplaceable Analytical Reference

The target compound (and its Boc-deprotected form, CAS 877399-73-0) is classified as Crizotinib Impurity 16, a critical reference standard for HPLC method development and batch release testing . Regulatory guidelines (ICH M7) mandate the quantification of potentially genotoxic impurities in active pharmaceutical ingredients (APIs) down to the ppm level. The related study on crizotinib genotoxic impurity determination by HPLC-ESI-MS/MS established a validated method capable of detecting sub-ppm levels of halogenated pyrazole-piperidine impurities [1]. No other halogen surrogate (bromo, chloro) or isostere can substitute for the authentic iodo impurity in identity confirmation, as retention time (RT) and relative response factor (RRF) are specific to the 4-iodo isomer [2].

Pharmaceutical Quality Control Genotoxic Impurities Method Validation

Optimal Application Scenarios for tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate


Crizotinib ANDA/DMF Filing: Impurity Profiling and Method Validation

Pharmaceutical companies developing generic crizotinib (Xalkori®) are required to characterize and control all process-related impurities above the identification threshold (0.1% for a maximum daily dose ≤2 g/day per ICH Q3A). tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate serves as the Boc-protected precursor to Crizotinib Impurity 16. Its procurement as a certified analytical reference (≥95% purity) is essential for developing HPLC-UV or LC-MS/MS methods that can separate and quantify this specific iodo-pyrazole impurity from the API peak [1]. Batch-specific COA documentation must be retained in the regulatory dossier [2].

Medicinal Chemistry: Sonogashira Alkynylation of 4-Iodopyrazole Scaffolds

In drug discovery programs exploring kinase inhibitors or GPCR ligands, the target compound is an ideal substrate for Sonogashira coupling with terminal alkynes to install alkyne linkers or ethynyl-aromatic moieties. The higher oxidative addition propensity of the Csp2-I bond relative to Csp2-Br enables successful coupling under milder conditions (room temperature to 40 °C, Pd(PPh3)2Cl2/CuI catalytic system) [1]. This is particularly valuable when the coupling partner is a thermally sensitive or expensive advanced intermediate that cannot tolerate high-temperature Suzuki conditions required for bromo analogs.

Conformational Probe in Structure-Activity Relationship (SAR) Studies

The methylene spacer in the target compound provides a flexible hinge between the piperidine core and the pyrazole ring, contrasting with the rigid, conjugated N-aryl linkage in CAS 877399-73-0. Researchers investigating SAR around kinase hinge-binders or GPCR allosteric modulators can use this compound as a matched pair with the direct N-aryl analog to probe the optimal distance and vector between the piperidine recognition element and the pyrazole functionality [1]. Differential activity in biochemical or cellular assays between the methylene-spaced and direct-linked series can reveal critical binding pocket plasticity [2].

Sequential Dual Coupling Strategies Exploiting Orthogonal C-I/Br Reactivity

When a synthetic route requires two successive cross-coupling steps at the pyrazole C4 position, the iodo compound can be partnered with a bromo-containing coupling agent. The iodo group reacts preferentially in a Sonogashira or Stille coupling, leaving the bromo group intact for a subsequent Suzuki-Miyaura transformation. This orthogonal strategy is reported to proceed with >80% overall yield in model bis-arylation sequences [1]. The Boc-protected piperidine remains stable throughout these manipulations, enabling late-stage deprotection and diversification.

Quote Request

Request a Quote for tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.